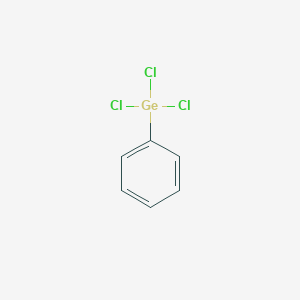

Phenyltrichlorogermane

説明

特性

IUPAC Name |

trichloro(phenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWQSBMDFPABPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148035 | |

| Record name | Trichlorophenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-29-9 | |

| Record name | Trichlorophenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorophenylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlorophenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyltrichlorogermane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental properties of phenyltrichlorogermane (C₆H₅GeCl₃), a key organogermanium compound. It covers its chemical and physical characteristics, detailed synthesis protocols, reactivity, and potential applications, with a focus on its relevance to materials science and drug discovery. This document aims to be a comprehensive resource for researchers and professionals working with or considering the use of this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. It is an important precursor for the synthesis of other organogermanium compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅Cl₃Ge | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.584 g/mL at 25 °C | [2] |

| Boiling Point | 105-106 °C at 12 mmHg | [2] |

| Melting Point | < 0 °C | [2] |

| Refractive Index (n²⁰/D) | 1.554 | [2] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

| Solubility | Soluble in organic solvents such as ether and benzene.[1] | |

| CAS Number | 1074-29-9 | [1] |

Synthesis of this compound

This compound can be synthesized through several routes. One common and effective method involves the direct reaction of elemental germanium with chlorobenzene in the presence of a catalyst. Another approach utilizes the insertion of dichlorogermylene into the carbon-chlorine bond of chlorobenzene.

Experimental Protocol: Synthesis via Dichlorogermylene Intermediate

This method provides high selectivity for this compound without the need for a catalyst.[3]

Materials:

-

Germanium grains (99.99% purity, <45 µm)

-

Tetrachlorogermane (GeCl₄)

-

Chlorobenzene (C₆H₅Cl)

-

46% Hydrofluoric acid (HF) aqueous solution

-

Deionized water

-

120 mL stainless steel autoclave

Procedure:

-

Germanium Pre-treatment: Wash the germanium grains with a 46% HF aqueous solution with stirring for 1 hour at room temperature. This step is crucial for removing any oxide layer from the germanium surface.

-

Rinsing and Drying: Rinse the acid-washed germanium grains thoroughly with deionized water and then dry them completely using a rotary evaporator.

-

Reaction Setup: In a 120 mL stainless steel autoclave, charge the pre-treated germanium grains (6.9 mmol), tetrachlorogermane (0.87–4.4 mmol), and chlorobenzene (200 mmol).

-

Reaction Conditions: Seal the autoclave and heat it to the desired reaction temperature (e.g., 200-300 °C) for a specified duration (e.g., 2-8 hours). The reaction progress can be monitored by taking aliquots and analyzing them using gas chromatography.

-

Product Isolation: After the reaction is complete, cool the autoclave to room temperature. The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Reaction Scheme:

The synthesis proceeds through the formation of a dichlorogermylene (:GeCl₂) intermediate, which then inserts into the C-Cl bond of chlorobenzene.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.4 - 7.8 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ¹³C | ~135 | Singlet | 1C | C1 (ipso-carbon attached to Ge) |

| ~130 | Singlet | 2C | C2, C6 (ortho-carbons) | |

| ~129 | Singlet | 2C | C3, C5 (meta-carbons) | |

| ~131 | Singlet | 1C | C4 (para-carbon) |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C in-ring stretch |

| 1500 - 1400 | Medium | Aromatic C=C in-ring stretch |

| ~740 and ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 450 - 350 | Strong | Ge-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 256 | [C₆H₅GeCl₃]⁺ (Molecular Ion) |

| 221 | [C₆H₅GeCl₂]⁺ |

| 186 | [C₆H₅GeCl]⁺ |

| 151 | [C₆H₅Ge]⁺ |

| 77 | [C₆H₅]⁺ |

Reactivity

This compound is a versatile reagent in organometallic synthesis. The germanium-chlorine bonds are susceptible to nucleophilic attack, making it a useful precursor for the synthesis of various phenylgermanium derivatives.

Hydrolysis

This compound readily hydrolyzes in the presence of water to form phenylgermanetriol, which can then undergo condensation to produce polymeric phenylgermasesquioxanes.

Reaction with Grignard Reagents

Reaction of this compound with Grignard reagents (R-MgX) allows for the substitution of the chlorine atoms with organic groups, providing a route to tetraorganogermanes.

Applications in Drug Development and Materials Science

While specific applications of this compound in drug development are not extensively documented, organogermanium compounds, in general, have garnered interest in medicinal chemistry.[4][5] The substitution of carbon or silicon with germanium in bioactive molecules, known as a "germanium switch," can modulate the pharmacological properties of a drug, such as its metabolic stability and lipophilicity.[4] Phenyl-substituted organogermanes are being explored for their potential as therapeutic agents.

In materials science, this compound serves as a valuable precursor for the synthesis of germanium-containing polymers and nanomaterials. The hydrolysis and condensation of this compound lead to the formation of phenylgermasesquioxanes, which are hybrid organic-inorganic polymers with potential applications in optics and electronics.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Contact with skin and eyes can cause severe burns. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Store this compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a fundamentally important organogermanium compound with well-defined chemical and physical properties. Its synthesis is achievable through straightforward methods, and its reactivity makes it a versatile precursor for a wide range of other organogermanium compounds. While its direct application in drug development is still an emerging area, its role as a building block in medicinal chemistry and materials science is significant. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

Synthesis of Phenyltrichlorogermane from germanium tetrachloride

An In-depth Technical Guide on the Synthesis of Phenyltrichlorogermane from Germanium Tetrachloride

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthetic routes to this compound from germanium tetrachloride.

Introduction

This compound (C₆H₅GeCl₃) is a versatile organogermanium compound with significant applications in organic synthesis and materials science. Its synthesis from the readily available precursor, germanium tetrachloride (GeCl₄), is a key process for accessing a range of phenylgermanium derivatives. This document details the most common and effective methods for this transformation, including direct synthesis, the Grignard reagent route, and the organotin route. Each method is presented with detailed experimental protocols, quantitative data, and reaction pathway diagrams to aid in the selection of the most appropriate synthetic strategy.

Direct Synthesis from Elemental Germanium, Germanium Tetrachloride, and Chlorobenzene

This approach offers a highly selective, catalyst-free method for the synthesis of this compound. The reaction proceeds through the in-situ generation of a dichlorogermylene (:GeCl₂) intermediate, which then inserts into the carbon-chlorine bond of chlorobenzene.[1][2][3]

Quantitative Data

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature (°C) | Time (h) | Initial N₂ Pressure (atm) | Final Pressure (atm) | Selectivity (%) |

| Germanium (Ge) | Germanium Tetrachloride (GeCl₄) | Chlorobenzene (C₆H₅Cl) | 300 - 350 | 8 | 30 | 67 - 75 | 96[1][2][3] |

Experimental Protocol

Materials:

-

Germanium grains (99.99% purity, <45 μm)

-

Germanium tetrachloride (GeCl₄)

-

Chlorobenzene (C₆H₅Cl)

-

Hydrofluoric acid (46% aqueous solution)

-

Deionized water

-

Nitrogen gas (N₂)

Procedure: [1]

-

Germanium grains (6.9 mmol) are washed by stirring in a 46% aqueous hydrofluoric acid solution for 1 hour at room temperature.

-

The acid is carefully decanted, and the germanium grains are rinsed with deionized water and subsequently dried using a rotary evaporator.

-

The dried germanium grains, germanium tetrachloride (0.87–4.4 mmol), and chlorobenzene (200 mmol) are placed in a 120 mL stainless steel autoclave.

-

The autoclave is purged with nitrogen gas and then pressurized to 30 atm.

-

The reaction mixture is heated to 300-350 °C with stirring for 8 hours, during which the pressure increases to 67-75 atm.

-

After cooling the autoclave to room temperature, the excess gas is vented.

-

The product, this compound, is isolated from the reaction mixture by fractional distillation.

Reaction Pathway

Caption: Formation of dichlorogermylene intermediate and subsequent insertion.

Grignard Reagent Route

The reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with germanium tetrachloride is a classic method for forming a carbon-germanium bond. Careful control of stoichiometry is crucial to favor the formation of the monosubstituted product and minimize the formation of di- and triphenylgermane byproducts.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Germanium Tetrachloride (GeCl₄) | Anhydrous Diethyl Ether or THF | 0 to reflux |

Experimental Protocol

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (initiator)

-

Germanium tetrachloride (GeCl₄)

-

Anhydrous hexane

-

Nitrogen gas (N₂)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

All glassware must be flame-dried, and the reaction must be conducted under a dry nitrogen atmosphere.

-

Magnesium turnings are placed in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

A single crystal of iodine is added to initiate the reaction.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction may require gentle warming to start.

-

The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

-

-

Reaction with Germanium Tetrachloride:

-

The Grignard reagent is cooled in an ice bath.

-

A solution of germanium tetrachloride in anhydrous hexane is added dropwise with vigorous stirring. A slight excess of germanium tetrachloride can be used to favor the formation of this compound.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the precipitated magnesium salts are removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

Experimental Workflow

Caption: Step-by-step workflow for the Grignard-based synthesis.

Organotin Route (Redistribution Reaction)

This method involves a redistribution (or comproportionation) reaction between a tetraphenyl-organometallic compound and germanium tetrachloride. While less common, the reaction between tetraphenyltin and germanium tetrachloride can yield this compound. This reaction is analogous to the Kocheshkov redistribution reaction.

Quantitative Data

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) |

| Tetraphenyltin (Ph₄Sn) | Germanium Tetrachloride (GeCl₄) | 1:3 | ~200 |

Experimental Protocol

Materials:

-

Tetraphenyltin (Ph₄Sn)

-

Germanium tetrachloride (GeCl₄)

-

Nitrogen gas (N₂)

Procedure:

-

Tetraphenyltin and germanium tetrachloride are placed in a sealed tube or a flask equipped with a high-efficiency condenser under a nitrogen atmosphere.

-

The molar ratio of tetraphenyltin to germanium tetrachloride is typically 1:3 to maximize the yield of the monophenylated product.

-

The mixture is heated to around 200 °C for several hours.

-

The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

-

After completion, the reaction mixture is cooled, and the products, this compound and triphenyltin chloride, are separated by fractional distillation under reduced pressure.

Reaction Pathway

Caption: Redistribution reaction between tetraphenyltin and germanium tetrachloride.

References

- 1. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Phenylgermanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of phenylgermanium trichloride (C₆H₅GeCl₃). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a logical workflow for its synthesis.

Quantitative Physical Data

The physical properties of phenylgermanium trichloride are summarized in the table below for easy reference and comparison. These parameters are critical for its application in synthesis, catalysis, and materials science.

| Physical Property | Value | Notes |

| Molecular Formula | C₆H₅Cl₃Ge | [1] |

| Molecular Weight | 256.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 0 °C (<0 °C) | [2][3] |

| Boiling Point | 105-106 °C | at 12 mmHg |

| Density | 1.584 g/mL | at 25 °C |

| Refractive Index | 1.5520-1.5550 | at 20 °C |

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a compound like phenylgermanium trichloride relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. For phenylgermanium trichloride, which has a melting point around 0 °C, a cryostatic melting point apparatus is required.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4][5]

-

Apparatus: Melting point apparatus with a cooling system (e.g., Mel-Temp or similar), capillary tubes.

-

Procedure:

-

A small amount of solidified phenylgermanium trichloride is finely crushed.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, which has been pre-cooled.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[4] The range between these two temperatures is the melting point range.

-

2. Boiling Point Determination at Reduced Pressure (Distillation Method)

Since phenylgermanium trichloride has a high boiling point at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent decomposition.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the applied pressure.[7] By reducing the pressure, the boiling point is lowered.

-

Apparatus: Distillation setup including a round-bottom flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

-

Procedure:

-

A sample of phenylgermanium trichloride is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The system is evacuated to the desired pressure (e.g., 12 mmHg), which is monitored with a manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. The thermometer bulb should be positioned so that it is bathed in the vapor of the boiling liquid.[8]

-

The observed temperature is the boiling point at that specific reduced pressure.

-

3. Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

-

Principle: Density is the ratio of mass to volume (ρ = m/V).[9]

-

Apparatus: Pycnometer (a glass flask with a precisely known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with phenylgermanium trichloride, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, typically at 25 °C.

-

The filled pycnometer is weighed.

-

The mass of the phenylgermanium trichloride is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

4. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful physical constant for identification.

-

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light as it passes from a prism of known refractive index to the sample.[10]

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of phenylgermanium trichloride are placed on the surface of the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C) by circulating water from a constant temperature bath.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Logical Workflow: Synthesis of Phenylgermanium Trichloride

Phenylgermanium trichloride can be synthesized through various methods. One common laboratory-scale method involves the reaction of a Grignard reagent or an organolithium reagent with germanium tetrachloride. Another approach is the direct synthesis from metallic germanium and chlorobenzene. The following diagram illustrates a simplified workflow for the synthesis via an organolithium reagent.

Caption: Simplified workflow for the synthesis of Phenylgermanium Trichloride.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. mt.com [mt.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

The Dawn of Organogermanium Chemistry: A Technical Guide to Early Discoveries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium chemistry, the study of compounds containing carbon-germanium bonds, occupies a unique space within organometallic science. Positioned in Group 14 of the periodic table between silicon and tin, germanium's organometallic compounds exhibit reactivities and properties that are intermediate to their lighter and heavier congeners. While the field has expanded significantly, with applications in materials science, catalysis, and medicine, its origins are rooted in the late 19th century, shortly after the discovery of the element itself. This technical guide provides an in-depth exploration of the foundational research that led to the synthesis of the first organogermanium compounds, detailing the key experiments, methodologies, and quantitative data from this pioneering era.

The Precursor: Discovery of Germanium

The story of organogermanium chemistry begins with the discovery of its parent element. In 1886, the German chemist Clemens Winkler was analyzing a newly discovered silver mineral, argyrodite, from a mine near Freiberg, Saxony.[1] His analysis consistently showed a mass deficit of about 7%, leading him to hypothesize the presence of a new element.[1] After several months of meticulous purification, on February 6, 1886, Winkler successfully isolated the new element.[2] The mineral was identified as a double sulfide, Ag₈GeS₆ (or 4Ag₂S·GeS₂).[2]

This discovery was a significant confirmation of Dmitri Mendeleev's periodic theory, as the properties of the new element closely matched his 1871 prediction for "ekasilicon," the element that should reside between silicon and tin.[3] Winkler named the element germanium in honor of his homeland.[4]

The First Organogermanium Compound: Winkler's Synthesis of Tetraethylgermane

Just one year after discovering the element, Clemens Winkler reported the synthesis of the first-ever organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄), in 1887.[5] This seminal work laid the groundwork for all subsequent explorations into the field. Winkler adapted a method pioneered by Edward Frankland, who had synthesized diethylzinc in 1849 and established the field of organometallic chemistry. The synthesis involved the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂).

This reaction is a classic example of transmetalation, where the ethyl groups are transferred from the more electropositive zinc to germanium.

Visualizing the Pathway: Synthesis of Tetraethylgermane

Caption: Winkler's 1887 synthesis of tetraethylgermane via transmetalation.

Early Synthetic Methodologies and Key Compounds

Following Winkler's initial breakthrough, the field of organogermanium chemistry developed slowly. Early synthetic routes relied on the available organometallic reagents of the time.

Alkylation with Organometallic Reagents

The alkylation of germanium tetrahalides became the standard approach. While diethylzinc was used initially, the development of Grignard reagents (RMgX) by Victor Grignard in 1900 and organolithium reagents provided more convenient and versatile pathways to form Ge-C bonds. This general methodology allows for the synthesis of a wide range of tetraalkyl- and tetraarylgermanes.

Visualizing the Workflow: General Alkylation of Germanium Halides

Caption: General synthesis of tetraorganogermanes using Grignard or organolithium reagents.

Formation of Ge-Ge Bonds: The Wurtz Coupling

Another significant early discovery was the formation of germanium-germanium bonds. An early example is hexaphenyldigermane , ((C₆H₅)₃Ge-Ge(C₆H₅)₃), which was prepared using a Wurtz-type coupling reaction. This reaction involves the reductive coupling of a triorganogermanium halide with an alkali metal, typically sodium.

Visualizing the Pathway: Wurtz Coupling for Hexaphenyldigermane

Caption: Synthesis of hexaphenyldigermane via Wurtz-type reductive coupling.

Quantitative Data of Early Compounds and Reagents

The following tables summarize key physical properties of the first organogermanium compound and the primary reagents used in its synthesis.

| Table 1: Physical Properties of Reactants | |||

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Germanium Tetrachloride[6][7][8] | GeCl₄ | 214.42 | 83 - 87 |

| Diethylzinc[9][10][11] | Zn(C₂H₅)₂ | 123.50 | 117 - 124 |

| Triphenylgermanium Bromide | (C₆H₅)₃GeBr | 383.78 | ~380 (dec.) |

| Table 2: Physical Properties of Early Organogermanium Products | |||

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Tetraethylgermane[12][13] | Ge(C₂H₅)₄ | 188.88 | 163 - 165 |

| Hexaphenyldigermane[14][15] | ((C₆H₅)₃Ge)₂ | 607.90 | N/A |

Experimental Protocols

Protocol 1: Synthesis of Tetraethylgermane (Ge(C₂H₅)₄)

Objective: To synthesize tetraethylgermane from germanium tetrachloride and diethylzinc. This reaction is highly hazardous due to the pyrophoric nature of diethylzinc and must be performed under a strict inert atmosphere.

Reagents:

-

Germanium tetrachloride (GeCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

-

Anhydrous, non-protic solvent (e.g., benzene or toluene)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Germanium tetrachloride is dissolved in the anhydrous solvent within a multi-necked flask equipped with a condenser, dropping funnel, and inert gas inlet.

-

A solution of diethylzinc in the same solvent is prepared and transferred to the dropping funnel.

-

The diethylzinc solution is added dropwise to the stirred solution of germanium tetrachloride. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is gently refluxed for a period to ensure the reaction goes to completion.

-

Upon cooling, the reaction mixture will contain the product, tetraethylgermane, and a precipitate of zinc chloride (ZnCl₂).

-

The mixture is filtered under inert conditions to remove the zinc chloride precipitate.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude product, tetraethylgermane, is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Protocol 2: Synthesis of Hexaphenyldigermane ((C₆H₅)₃Ge-Ge(C₆H₅)₃)

Objective: To synthesize hexaphenyldigermane via a Wurtz-type coupling of triphenylgermanium bromide using sodium metal.

Reagents:

-

Triphenylgermanium bromide ((C₆H₅)₃GeBr)

-

Sodium metal (Na), finely dispersed

-

Anhydrous, high-boiling solvent (e.g., xylene or toluene)

Procedure:

-

A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an inert gas inlet. The apparatus is thoroughly flame-dried.

-

Anhydrous solvent is introduced into the flask, followed by finely cut pieces or a dispersion of sodium metal.

-

The mixture is heated to the boiling point of the solvent to create a fine dispersion of molten sodium with vigorous stirring.

-

A solution of triphenylgermanium bromide in the same anhydrous solvent is added slowly and carefully to the hot sodium dispersion.

-

The reaction mixture is maintained at reflux with vigorous stirring for several hours. The reaction progress can be monitored by the disappearance of the sodium metal.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Unreacted sodium is destroyed by the very cautious, dropwise addition of ethanol or isopropanol.

-

Water is then added to dissolve the sodium bromide (NaBr) byproduct.

-

The organic layer is separated, and the aqueous layer is extracted with additional solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude solid product.

-

The crude hexaphenyldigermane is purified by recrystallization from a suitable solvent (e.g., a benzene/ethanol mixture) to yield colorless crystals.

Conclusion

The early research into organogermanium compounds, initiated by the visionary work of Clemens Winkler, established the fundamental synthetic routes that would define the field for decades. The initial synthesis of tetraethylgermane and the subsequent development of Ge-Ge bond-forming reactions laid a critical foundation. These pioneering efforts, built upon the broader principles of organometallic chemistry, opened the door to a new class of compounds with unique properties. For modern researchers, understanding these foundational discoveries provides essential context for the ongoing development and application of the diverse and complex organogermanium compounds being explored today.

References

- 1. Clemens Winkler - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Die chemie ist schwierig: Winkler and the discovery of germanium - American Chemical Society [acs.digitellinc.com]

- 4. Clemens Alexander Winkler (1838-1904) - the Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. Germanium tetrachloride - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Germanium » germanium tetrachloride [webelements.co.uk]

- 8. germanium tetrachloride [stenutz.eu]

- 9. Diethylzinc - Wikipedia [en.wikipedia.org]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. Diethylzinc [chemeurope.com]

- 12. Tetraethylgermane | GeEt4 | (C2H5)4Ge – Ereztech [ereztech.com]

- 13. chembk.com [chembk.com]

- 14. Hexaphenyldigermanium | Hexaphenyldigermane | C36H30Ge2 - Ereztech [ereztech.com]

- 15. Digermane,1,1,1,2,2,2-hexaphenyl- | CAS#:2816-39-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Trichlorophenylgermane (C₆H₅Cl₃Ge)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and applications of Trichlorophenylgermane (C₆H₅Cl₃Ge). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical and Physical Properties

Trichlorophenylgermane, also known as Phenylgermanium Trichloride, is an organogermanium compound with the chemical formula C₆H₅Cl₃Ge. It is a key precursor for the synthesis of other organogermanium compounds and finds utility as a reagent and catalyst in various organic reactions.

Table 1: Physical and Chemical Properties of Trichlorophenylgermane

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₅Cl₃Ge | [1][2] |

| Molecular Weight | 256.10 g/mol | [1][3] |

| CAS Number | 1074-29-9 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | <0°C | [1][4] |

| Boiling Point | 105-106 °C @ 12 mm Hg | [1][5] |

| Density | 1.584 g/mL at 25°C | [1][5] |

| Refractive Index (n²⁰/D) | 1.554 | [1][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents like ether and benzene. Reacts with water. | [5][6] |

Synthesis of Trichlorophenylgermane

The primary method for synthesizing Trichlorophenylgermane involves the reaction of a phenylating agent with a germanium halide.

General Synthesis Pathway

A common laboratory-scale synthesis route is the reaction of phenyl lithium with germanium tetrachloride (GeCl₄) in an inert, anhydrous solvent such as diethyl ether or benzene. The reaction must be conducted under anhydrous and oxygen-free conditions to prevent unwanted side reactions and decomposition of the reagents.[5]

Caption: General workflow for the synthesis of Trichlorophenylgermane.

Detailed Experimental Protocol

A representative experimental protocol is described below. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.

Objective: To synthesize Trichlorophenylgermane from Phenyl Lithium and Germanium Tetrachloride.

Materials:

-

Phenyl Lithium (C₆H₅Li)

-

Germanium Tetrachloride (GeCl₄)

-

Anhydrous Diethyl Ether

-

Schlenk line apparatus

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flasks, dropping funnel, condenser)

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry Schlenk line apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas (Nitrogen or Argon).

-

Reaction: In the round-bottom flask, dissolve Germanium Tetrachloride in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Addition: Slowly add a solution of Phenyl Lithium in diethyl ether to the cooled Germanium Tetrachloride solution via the dropping funnel over a period of 1-2 hours with continuous stirring. Maintain the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: The reaction mixture will contain a precipitate of Lithium Chloride. Filter the mixture under inert atmosphere to remove the salt.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 105-106 °C under 12 mm Hg) to yield pure Trichlorophenylgermane as a colorless to pale yellow liquid.[1][5]

Spectroscopic and Analytical Data

Accurate characterization is critical for confirming the identity and purity of Trichlorophenylgermane.

Table 2: Spectroscopic Data for Trichlorophenylgermane

| Technique | Data | Citation(s) |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 112, 221, 219. The isotopic pattern characteristic of three chlorine atoms and germanium isotopes is a key diagnostic feature. | [7] |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available in spectral databases. Key absorptions are expected for the phenyl group (C-H aromatic stretch ~3050-3100 cm⁻¹, C=C aromatic stretch ~1400-1600 cm⁻¹) and the Ge-Cl bond (strong absorptions in the far-IR region, typically <500 cm⁻¹). | [7] |

| ¹H NMR | No experimental data found in the searched literature. Predicted shifts for the phenyl protons would be in the aromatic region (~7.0-8.0 ppm), likely showing complex splitting patterns. | |

| ¹³C NMR | No experimental data found in the searched literature. Predicted shifts would include multiple signals in the aromatic region (~120-140 ppm) for the phenyl carbons. |

Reactivity and Applications

Trichlorophenylgermane serves as a versatile building block in organometallic and organic synthesis. Its primary utility stems from the reactivity of the Germanium-Chlorine bonds.

General Reactivity

The Ge-Cl bonds are susceptible to nucleophilic substitution. This allows for the replacement of the chlorine atoms with a wide variety of functional groups, including alkyl, aryl, alkoxide, and amide groups, through reactions with appropriate Grignard reagents, organolithium compounds, or other nucleophiles. The phenyl group is generally stable under these conditions but can influence the reactivity of the Ge-Cl bonds.

Caption: Nucleophilic substitution at the germanium center.

Applications in Synthesis

-

Precursor to Organogermanium Polymers and Materials: Trichlorophenylgermane can be used in polymerization reactions to create germanium-containing polymers. These materials are investigated for their unique optical and electronic properties, with potential applications in semiconductor devices and LEDs.[4]

-

Catalysis: Organogermanium compounds derived from Trichlorophenylgermane can act as catalysts in various organic transformations.[4][5]

-

Reagent in Organic Synthesis: It is used to introduce the phenylgermyl moiety into organic molecules. While its direct application in drug development is not widely documented, organogermanium compounds, in general, are explored for their potential biological activities. The use of related organometallic compounds is prevalent in pharmaceutical manufacturing.[4]

Currently, there is limited specific information available in the public domain regarding the use of Trichlorophenylgermane in defined biological signaling pathways or as a core component in late-stage drug development.

Safety and Handling

Trichlorophenylgermane is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Citation(s) |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |

| H314 | Causes severe skin burns and eye damage. | [7] |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Keep containers tightly sealed under an inert atmosphere to prevent reaction with moisture.

References

- 1. chemwhat.com [chemwhat.com]

- 2. chemydata.com [chemydata.com]

- 3. Phenylgermanium trichloride 98% | 1074-29-9 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. chembk.com [chembk.com]

- 6. TRICHLOROGERMANE CAS#: 1184-65-2 [m.chemicalbook.com]

- 7. Trichlorophenylgermane | C6H5Cl3Ge | CID 66176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phenyltrichlorogermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyltrichlorogermane (C₆H₅Cl₃Ge), a key organogermanium compound. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format and outlining the experimental methodologies for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the phenyl group attached to the germanium atom.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring exhibit complex splitting patterns due to ortho, meta, and para couplings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Ortho-protons (2H) |

| Data not available in search results | Data not available in search results | Data not available in search results | Meta-protons (2H) |

| Data not available in search results | Data not available in search results | Data not available in search results | Para-proton (1H) |

Note: Specific experimental data for the ¹H NMR spectrum of this compound, including chemical shifts, multiplicities, and coupling constants, were not found in the provided search results. The table structure is provided as a template for when such data becomes available.

¹³C NMR Data

The carbon NMR spectrum of this compound will display distinct signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the germanium (ipso-carbon) will have a characteristic chemical shift, as will the ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | Ipso-carbon |

| Data not available in search results | Ortho-carbons |

| Data not available in search results | Meta-carbons |

| Data not available in search results | Para-carbon |

Note: Specific experimental data for the ¹³C NMR spectrum of this compound were not found in the provided search results. The table is formatted for the inclusion of this data upon availability.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the phenyl ring and the Ge-Cl bonds.

The infrared absorption spectrum of liquid this compound has been recorded over a wide range, from 4000 to 33 cm⁻¹.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | C-H stretching (aromatic) | |

| Specific peak data not available in search results | C=C stretching (aromatic ring) | |

| Specific peak data not available in search results | C-H in-plane bending | |

| Specific peak data not available in search results | C-H out-of-plane bending | |

| Specific peak data not available in search results | Ge-Cl stretching |

Note: While the recording of the IR spectrum is documented, the specific peak positions and intensities were not available in the provided search results. This table serves as a template for the detailed data.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR and IR spectra of organogermanium compounds like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded. The instrument measures an interferogram, which is then Fourier transformed to give the spectrum.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent after the measurement.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Synthesis

This compound can be synthesized with high selectivity by the reaction of elemental germanium, tetrachlorogermane, and chlorobenzene without a catalyst. In this process, dichlorogermylene is formed as a reaction intermediate, which then inserts into the C-Cl bond of chlorobenzene. The reaction is typically carried out in a stainless steel autoclave at elevated temperatures (e.g., 300-350 °C).

This direct synthesis method is advantageous due to its simplicity and the ready availability of the starting materials.

Phenyltrichlorogermane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenyltrichlorogermane in organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this organogermane compound in various experimental and industrial settings.

Introduction to this compound

This compound (C₆H₅GeCl₃) is an organogermanium compound that presents as a colorless to pale yellow solid. It is recognized for its utility in organic synthesis and catalysis, often employed as an initiator, catalyst, or reagent. Given its role in various chemical reactions, a thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of new synthetic methodologies.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility characteristics have been described. The following tables summarize the available qualitative and limited quantitative solubility information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Citation |

| Ethers (e.g., diethyl ether) | Soluble | |

| Aromatic Hydrocarbons (e.g., benzene) | Soluble | |

| Water | Insoluble (reacts slowly) |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation |

| Not Specified (Likely Water) | 25 | 3.6 x 10⁻⁴ g/L |

The extremely low value in Table 2 is likely a predicted water solubility, underscoring its hydrophobic nature. The general consensus in the available literature is that this compound is readily soluble in common non-polar and polar aprotic organic solvents. However, for precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., diethyl ether, benzene, tetrahydrofuran)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (UV-Vis or other appropriate analytical instrument)

-

Glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the mass of the dissolved this compound can be determined by evaporating the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven) and weighing the remaining solid.

-

-

Spectroscopic Analysis (more common):

-

Dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns and eye damage.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While it is qualitatively known to be soluble in common ethers and aromatic hydrocarbons, a significant gap exists in the literature regarding precise quantitative solubility data across a range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters in-house, enabling more precise control over experimental conditions and process optimization. The continued investigation into the physicochemical properties of this compound will undoubtedly contribute to its broader application in scientific research and development.

An In-depth Technical Guide to Organogermanium Chemistry for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organogermanium chemistry, a field positioned at the intersection of organic and inorganic chemistry, has garnered significant attention for its potential applications in medicinal chemistry and drug development. Compounds featuring a carbon-germanium bond exhibit a unique spectrum of biological activities, ranging from anticancer and immunomodulatory effects to antimicrobial properties. This guide provides a comprehensive overview of the core principles of organogermanium chemistry, including synthesis, structure, reactivity, and biological mechanisms of action. It is intended to serve as a technical resource for researchers and professionals engaged in the exploration of organogermanium compounds as novel therapeutic agents. The document summarizes key quantitative data, details experimental protocols for the synthesis of prominent compounds, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this promising area of research.

Introduction to Organogermanium Chemistry

Organogermanium chemistry is the study of chemical compounds containing at least one carbon-germanium (C-Ge) bond. Germanium's position in Group 14 of the periodic table, alongside carbon and silicon, imparts properties that are intermediate between its lighter and heavier congeners. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887.[1] However, it was not until the mid-20th century that the field began to expand significantly, driven by the discovery of the biological activities of certain organogermanium compounds.[1]

The C-Ge bond is generally stable and covalent, rendering many organogermanium compounds air- and water-stable.[2] This stability, coupled with a lower toxicity profile compared to organotin and organolead compounds, has made them attractive candidates for biological applications.[3] Key areas of investigation include their use as anticancer agents, immunomodulators, and as scaffolds for the development of new pharmaceuticals.[4] Prominent examples that have undergone significant investigation include spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[4]

Synthesis of Organogermanium Compounds

The synthesis of organogermanium compounds typically involves the formation of a carbon-germanium bond through various established methods in organometallic chemistry.

General Synthetic Routes

Common strategies for the synthesis of organogermanium compounds include:

-

Alkylation of Germanium Halides: This is one of the most widely used methods, employing organolithium or Grignard reagents to alkylate germanium tetrahalides (e.g., GeCl₄).[5]

-

Hydrogermylation: This process involves the addition of a Ge-H bond across a double or triple bond, providing a direct route to functionalized organogermanes.[2]

-

Direct Synthesis: This method involves the reaction of organic halides with germanium metal at high temperatures, often in the presence of a catalyst like copper.[6]

Experimental Protocols

2.2.1. Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

Ge-132 is a well-studied organogermanium compound with immunomodulatory properties. Its synthesis is a multi-step process.[2]

-

Step 1: Preparation of Trichlorogermane (HGeCl₃)

-

In a three-neck flask equipped with a stirrer and reflux condenser, mix germanium tetrachloride (GeCl₄) and ascorbic acid.

-

While stirring, add concentrated hydrochloric acid dropwise.

-

Heat the mixture to 80-120 °C and stir for 2-4 hours.[7]

-

Cool the reaction mixture to room temperature and collect the filtrate by vacuum filtration.[7]

-

-

Step 2: Hydrogermylation of Acrylic Acid

-

Step 3: Hydrolysis to Ge-132

-

Step 4: Purification

-

Recrystallize the crude Ge-132 from an ethanol-water solution.

-

Filter the purified product, collect the filter residue, and dry to obtain 2-carboxyethylgermanium sesquioxide.[7]

-

2.2.2. Synthesis of Spirogermanium

Structure and Bonding

The structural diversity of organogermanium compounds is vast, ranging from simple tetrahedral molecules to complex polymeric and cage-like structures. X-ray crystallography is a primary tool for elucidating the precise three-dimensional arrangement of atoms in these compounds.

Bond Lengths and Angles

The geometry around the germanium atom in most organogermanium(IV) compounds is tetrahedral.[5] The C-Ge bond length is typically in the range of 1.93-1.98 Å.[8][9] The nature of the organic substituent and the presence of other functional groups can influence these parameters.

| Compound Class | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference(s) |

| Aryl Germoxanes | Ge-O | 1.766 - 1.778 | O-Ge-O | 108.8 | [10] |

| Ge-C | 1.931 - 1.946 | Ge-O-Ge | 124.7 - 133.6 | [10] | |

| Digermenes | Ge=Ge | 2.294 - 2.422 | C-Ge-Ge | - | [11][12] |

| Germatranes | N-Ge (transannular) | 2.011 - 2.29 | - | - | [6] |

Table 1: Selected Bond Lengths and Angles in Organogermanium Compounds.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to characterize organogermanium compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the organic framework. ⁷³Ge NMR, although challenging due to the quadrupolar nature of the ⁷³Ge nucleus, can provide direct information about the electronic environment of the germanium atom.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of bonds involving germanium, such as Ge-C and Ge-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of organogermanium compounds, aiding in their identification and structural elucidation.[14][15]

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ⁷³Ge NMR (ppm) | Mass Spectrum (m/z) | Reference(s) |

| Tetramethylgermane | Data not available | Data not available | Data not available | 133 (M+) | [16] |

| Ge-132 | Complex spectrum due to polymeric nature | Complex spectrum | Data not available | ESI-MS data available | [17] |

Table 2: Representative Spectroscopic Data for Organogermanium Compounds.

Reactivity and Mechanisms of Action

The reactivity of organogermanium compounds is diverse and forms the basis for their biological activity.

Chemical Reactivity

Organogermanium compounds can undergo a variety of chemical transformations, including nucleophilic substitution, transmetalation, and insertion reactions. The reactivity is influenced by the nature of the organic groups and other substituents attached to the germanium atom.

Biological Mechanisms of Action

Several organogermanium compounds have demonstrated promising biological activity, particularly in the context of cancer therapy.

4.2.1. Spirogermanium: Inhibition of Macromolecular Synthesis

Spirogermanium has been shown to inhibit the synthesis of DNA, RNA, and proteins in cancer cells, with protein synthesis being the most sensitive target.[1] This broad-spectrum inhibition of macromolecular synthesis contributes to its cytotoxic effects against various tumor cell lines.[1]

4.2.2. Ge-132: Immunomodulation via Interferon-γ Induction

Ge-132 is known to exert its anticancer effects primarily through immunomodulation. Oral administration of Ge-132 has been shown to induce the production of interferon-gamma (IFN-γ) and activate natural killer (NK) cells and macrophages.[1][2][10] This activation of the immune system enhances the body's ability to recognize and eliminate tumor cells. The induction of IFN-γ is dependent on the presence of both T-cells and macrophages.[1]

Applications in Drug Development

The unique biological properties of organogermanium compounds have led to their investigation in various therapeutic areas, most notably in oncology.

Anticancer Activity

A number of organogermanium compounds have been evaluated for their efficacy against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Spirogermanium | Various human tumor cell lines | ~2.8 (1 µg/ml) | [1] |

| γ-thiocarbamido propyl germanium sesquioxide | KB | < 50 µg/mL (92.9% inhibition) | [18] |

| HCT | < 50 µg/mL (84.9% inhibition) | [18] | |

| Bel | < 50 µg/mL (70.9% inhibition) | [18] | |

| Germanium-Quercetin Complex | PC-3, HeLa, EC9706, SPC-A-1 | Cytotoxicity demonstrated | [19] |

| Germanium-Crysine Complex | MCF-7, HepG2, Colo205 | Inhibitory effect shown | [19] |

Table 3: Anticancer Activity of Selected Organogermanium Compounds.

Clinical Trials

Spirogermanium entered Phase I and II clinical trials, where it showed some activity against malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostatic cancer.[1] However, its clinical development was hampered by dose-limiting neurotoxicity and moderate efficacy.[4] Ge-132 has been widely used as a health supplement and has been investigated for its potential therapeutic benefits in various conditions, including cancer.[4]

Experimental Workflow: Synthesis and Purification

The successful development of organogermanium-based therapeutics relies on robust and reproducible experimental workflows for their synthesis, purification, and characterization.

A typical workflow involves the initial synthesis of the target compound, followed by a work-up procedure to isolate the crude product. Purification is a critical step to remove unreacted starting materials and byproducts, often achieved through column chromatography or recrystallization.[7][12][20][21] Finally, the purified compound is thoroughly characterized to confirm its structure and purity before proceeding to biological evaluation.

Conclusion

Organogermanium chemistry presents a fertile ground for the discovery of novel therapeutic agents. The unique properties of the carbon-germanium bond, combined with the diverse biological activities exhibited by these compounds, underscore their potential in drug development. While challenges related to toxicity and clinical efficacy remain, ongoing research into new synthetic methodologies, structural modifications, and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation organogermanium-based drugs. This guide has provided a foundational overview of the key aspects of this field, offering a valuable resource for scientists and researchers dedicated to advancing this exciting area of medicinal chemistry.

References

- 1. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Organometallic compound - Synthesis, Reactivity, Applications | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. mdpi.com [mdpi.com]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Chromatographic Separation of Germanium and Arsenic for the Production of High Purity 77As - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orgsyn.org [orgsyn.org]

- 21. ocw.mit.edu [ocw.mit.edu]

The Dichlorogermylene Intermediate in Phenyltrichlorogermane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of phenyltrichlorogermane, with a core focus on the pivotal role of the dichlorogermylene (GeCl₂) intermediate. This compound is a valuable precursor in the synthesis of various organogermanium compounds, which are of increasing interest in materials science and pharmaceutical development. Understanding the reaction mechanism, particularly the transient intermediates involved, is crucial for optimizing synthesis, improving yields, and ensuring product purity.

The Reaction Mechanism: Insertion of Dichlorogermylene

The synthesis of this compound from elemental germanium, tetrachlorogermane (GeCl₄), and chlorobenzene (C₆H₅Cl) proceeds through a mechanism centered on the in-situ generation of the highly reactive dichlorogermylene (GeCl₂) intermediate.[1][2][3][4] This intermediate is formed via a comproportionation reaction between elemental germanium and tetrachlorogermane. Subsequently, the electrophilic dichlorogermylene inserts into the carbon-chlorine bond of chlorobenzene to yield the final product, this compound.[1][2][3]

The overall reaction can be summarized as follows:

Step 1: Formation of Dichlorogermylene Ge + GeCl₄ → 2 GeCl₂

Step 2: Insertion into the C-Cl Bond GeCl₂ + C₆H₅Cl → C₆H₅GeCl₃

This two-step process is highly efficient, with reported selectivity for this compound reaching as high as 96%.[2] The rate of formation of this compound has been observed to be nearly double the rate of consumption of tetrachlorogermane, providing strong kinetic evidence for the reaction stoichiometry where one mole of GeCl₄ leads to the formation of two moles of the dichlorogermylene intermediate.[1]

Experimental Protocols

The following experimental protocol is based on the successful synthesis of this compound reported by Okamoto et al.[2]

Materials and Equipment

-

Reactants:

-

Elemental Germanium (Ge) powder

-

Tetrachlorogermane (GeCl₄)

-

Chlorobenzene (C₆H₅Cl)

-

-

Equipment:

-

High-pressure autoclave (e.g., stainless steel) with a stirrer and temperature control

-

Schlenk line for inert atmosphere operations

-

Distillation apparatus for purification

-

Gas chromatograph (GC) for analysis

-

Experimental Workflow

Detailed Procedure

-

Preparation: A high-pressure autoclave is charged with elemental germanium powder, tetrachlorogermane, and chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The autoclave is sealed and heated to the desired reaction temperature (e.g., 350 °C) with constant stirring. The reaction is allowed to proceed for a set duration (e.g., 8 hours).

-

Work-up and Analysis: After cooling to room temperature, the autoclave is carefully vented, and the reaction mixture is collected. The product composition is analyzed by gas chromatography (GC).

-

Purification: The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data

The following tables summarize the quantitative data from a representative synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reactants | Ge, GeCl₄, C₆H₅Cl | [2] |

| Catalyst | None | [2] |

| Temperature | 350 °C | [2] |

| Reaction Time | 8 hours | [2] |

| This compound Selectivity | 96% | [2] |

| Diphenyldichlorogermane Selectivity | < 4% | [2] |

Table 2: Control Experiment without Elemental Germanium

| Parameter | Value | Reference |

| Reactants | GeCl₄, C₆H₅Cl | [2] |

| Temperature | 350 °C | [2] |

| Reaction Time | 8 hours | [2] |

| This compound Yield | 52% | [2] |

| Diphenyldichlorogermane Yield | 3% | [2] |

The data clearly indicates the crucial role of elemental germanium in facilitating the high-yield and high-selectivity synthesis of this compound, supporting the proposed mechanism involving the dichlorogermylene intermediate. The direct reaction of tetrachlorogermane with chlorobenzene in the absence of elemental germanium is significantly less efficient.[2]

Evidence for the Dichlorogermylene Intermediate

Direct spectroscopic observation of the dichlorogermylene intermediate under the harsh reaction conditions is challenging due to its high reactivity and transient nature. However, compelling indirect evidence strongly supports its existence:

-

Kinetic Studies: As previously mentioned, the rate of this compound formation is approximately twice the rate of tetrachlorogermane consumption. This 2:1 stoichiometric relationship is consistent with the formation of two equivalents of dichlorogermylene from one equivalent of tetrachlorogermane and one equivalent of elemental germanium.[1]

-

Product Distribution: The high selectivity for the mono-insertion product, this compound, is characteristic of an insertion reaction by a germylene species.

-

Trapping Experiments: In related systems, dichlorogermylene generated from the reaction of elemental germanium and tetrachlorogermane has been successfully trapped by other reagents, such as butadiene, further confirming its formation.[1]

Conclusion

The synthesis of this compound via the reaction of elemental germanium, tetrachlorogermane, and chlorobenzene is a highly efficient method that proceeds through a dichlorogermylene intermediate. The in-situ generation of this reactive species and its subsequent insertion into the C-Cl bond of chlorobenzene is a key feature of this transformation. The experimental protocol is straightforward, and the reaction exhibits high selectivity for the desired product. A thorough understanding of this mechanism is essential for researchers in organogermanium chemistry and for professionals in drug development who may utilize such compounds as building blocks for novel therapeutic agents.

References

The Reaction of Phenyltrichlorogermane with Organolithium Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of phenyltrichlorogermane (PhGeCl₃) with organolithium reagents (R-Li) is a fundamental and versatile method for the synthesis of a diverse range of organogermanium compounds. This process, proceeding via nucleophilic substitution, allows for the stepwise or complete replacement of chlorine atoms with various organic moieties, yielding compounds with tailored electronic and steric properties. This technical guide provides a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental considerations, and a summary of the expected products and their characterization. The ability to control the stoichiometry of the reaction enables the selective synthesis of mono-, di-, and tri-substituted organogermanes, which are valuable intermediates in materials science and medicinal chemistry.

Introduction

Organogermanium compounds have garnered significant interest due to their unique properties and potential applications in catalysis, electronics, and pharmaceutical development. The germanium-carbon bond is stable, and the introduction of organic groups to a germanium center allows for the fine-tuning of its chemical and physical characteristics. The reaction between germanium halides and organometallic nucleophiles, particularly organolithium reagents, is a cornerstone of organogermanium synthesis.[1] this compound is a common starting material in this context, offering a phenyl group as a stable anchor and three reactive chlorine atoms for substitution.

Reaction Mechanism and Stoichiometric Control